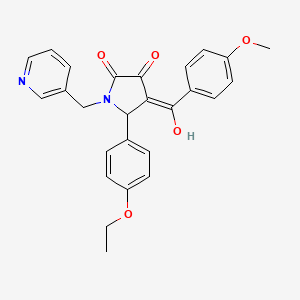![molecular formula C17H24F2N2O2S B5291448 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291448.png)
7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has been found to exhibit promising activity against a range of diseases.5]decane.
Mécanisme D'action
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in disease processes. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation. It has also been suggested that this compound may interact with specific receptors or ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane can have various biochemical and physiological effects. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and exhibit neuroprotective effects in Parkinson's disease models. In addition, it has been found to modulate the activity of specific enzymes and proteins, such as HDACs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential therapeutic applications. It has been found to exhibit promising activity against various diseases, making it a potential candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane involves a multi-step process. The initial step involves the reaction between 2,3-difluorobenzylamine and ethylsulfonyl chloride to form the intermediate compound 2,3-difluorobenzyl ethylsulfonate. This intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product.
Applications De Recherche Scientifique
7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, it has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease, and also exhibit neuroprotective effects in Parkinson's disease models.
Propriétés
IUPAC Name |
9-[(2,3-difluorophenyl)methyl]-2-ethylsulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2S/c1-2-24(22,23)21-10-8-17(13-21)7-4-9-20(12-17)11-14-5-3-6-15(18)16(14)19/h3,5-6H,2,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSZLZFTFFMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-bromo-4-methoxybenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5291376.png)
![N-cyclopropyl-7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5291384.png)

![6-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5291390.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1-naphthylacetamide](/img/structure/B5291397.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291415.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291417.png)
![2-ethyl-4-pyrrolidin-1-yl-7-(2-thienylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5291429.png)
![N-benzyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291432.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5291454.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}azepane](/img/structure/B5291461.png)
![methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5291467.png)